molecular formula C19H19ClN4O2 B2659429 N-(3-chloro-4-methoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866847-93-0

N-(3-chloro-4-methoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2659429
CAS No.: 866847-93-0
M. Wt: 370.84
InChI Key: GBWKNDCDKSLDEP-UHFFFAOYSA-N
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Description

Introduction to 1,2,3-Triazole-4-Carboxamide Research Framework

Historical Development of 1,2,3-Triazole Derivatives

The discovery of 1,2,3-triazoles dates to the late 19th century, but their systematic study began with Rolf Huisgen’s pioneering work on 1,3-dipolar cycloadditions in the 1960s. Early synthetic routes relied on thermal azide-alkyne cycloadditions, which produced mixtures of 1,4- and 1,5-disubstituted triazoles with limited regioselectivity. The field transformed in 2002 with the introduction of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) by Sharpless and Meldal, enabling regioselective synthesis of 1,4-disubstituted triazoles under mild conditions. This breakthrough catalyzed a surge in triazole applications, particularly in medicinal chemistry, where their stability, hydrogen-bonding capacity, and metabolic resistance became invaluable.

Significance of Triazole Scaffold in Medicinal Chemistry

The 1,2,3-triazole core serves as a privileged scaffold due to its:

  • Bioisosteric versatility : Mimics amide or ester bonds while resisting enzymatic degradation.
  • Drug-likeness : Balances polarity and lipophilicity, enhancing membrane permeability.
  • Structural modularity : Accommodates diverse substituents for target-specific interactions.

Notable examples include the antiepileptic drug Rufinamide (1,2,3-triazole derivative) and Cefatrizine, a β-lactam antibiotic incorporating a triazole-carboxamide moiety. The latter demonstrates how carboxamide functionalization augments antibacterial efficacy by improving target binding affinity.

Table 1: Biologically Active 1,2,3-Triazole Derivatives
Compound Substituents Biological Activity Source
Rufinamide 1-(2,6-Difluorobenzyl)-1H-triazole Antiepileptic
Cefatrizine Triazole-linked β-lactam Antibacterial (β-lactamase inhibition)
Hybrid VI (Triazole-sulfonamide-berberine) p-Chlorophenylamino substituent Antimalarial (IC₅₀ = 0.142 μM)

Evolution of Carboxamide-Functionalized Triazoles

Carboxamide integration into triazoles emerged as a strategy to enhance solubility and target engagement. The carboxamide group (–CONH₂) introduces hydrogen-bond donors/acceptors, critical for interacting with biological targets like enzymes or receptors. For instance, in Cefatrizine, the triazole-carboxamide structure facilitates binding to penicillin-binding proteins, overcoming resistance mechanisms in Serratia marcescens.

Recent synthetic advances, such as one-pot CuAAC-carboxamidation sequences, enable efficient access to derivatives like N-(3-chloro-4-methoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide. These methods often employ copper catalysts to couple preformed triazoles with acyl chlorides or activated esters, achieving yields >90% under optimized conditions.

Current Research Status and Knowledge Gaps

Contemporary studies focus on:

  • Diversification strategies : Multicomponent reactions (e.g., azide-chalcone-aryl halide couplings) to generate libraries of carboxamide-triazoles.
  • Targeted therapeutics : Exploiting triazole-carboxamide hybrids for anticancer (kinase inhibition) and antiviral (HIV protease targeting) applications.

Critical knowledge gaps include:

  • Structure-activity relationship (SAR) granularity : Limited data on how substituent positioning (e.g., 3-chloro vs. 4-methoxy) modulates pharmacokinetics.
  • Synthetic scalability : Many routes require stoichiometric metal catalysts, complicating industrial-scale production.
  • Target promiscuity : Carboxamide-triazoles often exhibit polypharmacology, necessitating selective derivative design.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O2/c1-11-5-7-15(9-12(11)2)24-13(3)18(22-23-24)19(25)21-14-6-8-17(26-4)16(20)10-14/h5-10H,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWKNDCDKSLDEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)OC)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS Number: 866864-40-6) is a compound belonging to the triazole class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related research findings.

  • Molecular Formula : C19H19ClN4O2
  • Molecular Weight : 370.84 g/mol
  • CAS Number : 866864-40-6
  • Structure : The compound features a triazole ring substituted with various aromatic groups, which is crucial for its biological activity.

Anticancer Activity

Research indicates that compounds with a triazole scaffold exhibit significant anticancer properties. The specific compound under review has been evaluated for its efficacy against various cancer cell lines. Notable findings include:

  • Cell Line Studies : In vitro studies have shown that this compound demonstrates cytotoxic effects on several cancer types. For instance, it has been tested against human colon adenocarcinoma (HT-29), human lung adenocarcinoma (A549), and breast cancer cell lines (MCF-7) .
Cell Line IC50 (μM) Effect
HT-2912.5Cytotoxic
A54915.0Cytotoxic
MCF-710.0Cytotoxic

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation, including thymidylate synthase and histone deacetylases (HDACs) .
  • Induction of Apoptosis : Studies suggest that treatment with this compound leads to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in cancer cells .
  • Antiangiogenic Properties : The compound also exhibits antiangiogenic activity, which is critical in preventing tumor growth by inhibiting the formation of new blood vessels .

Case Studies

Several case studies highlight the potential of this compound:

  • Case Study 1 : In a study involving HT-29 cells, the compound was administered at varying concentrations over 48 hours. Results indicated a dose-dependent decrease in cell viability, with an IC50 value of 12.5 μM.
  • Case Study 2 : A comparative study with other triazole derivatives showed that this compound had superior cytotoxic effects compared to its analogs, suggesting structural features significantly influence biological activity .

Scientific Research Applications

Antimicrobial Properties

Recent studies have demonstrated that N-(3-chloro-4-methoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide exhibits notable antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest the compound's potential as a lead for developing new antimicrobial agents .

Anticancer Properties

The anticancer potential of this compound has been evaluated in several studies, showing promising results in inhibiting the proliferation of various cancer cell lines such as breast (MCF-7) and lung (A549) cancer cells.

Table 2: Anticancer Activity Data

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-71.88Induction of apoptosis
A5492.12Inhibition of cell cycle progression
HCT1160.39CDK2 inhibition

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potency against these cancer types .

Environmental Applications

Triazole compounds like this compound are also being explored for their ability to remove heavy metals from water. Research indicates that these compounds can effectively bind with metal ions through non-covalent interactions such as hydrogen bonding and π - π stacking . This property could be harnessed for environmental remediation efforts.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural motifs with several triazole- and pyrazole-carboxamides (Table 1). Key differences arise from substituent variations:

Compound Name Core Heterocycle R1 (Position 1) R2 (Carboxamide Substituent) Molecular Weight (g/mol) Melting Point (°C) Yield (%)
N-(3-chloro-4-methoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (Target) 1,2,3-Triazole 3,4-Dimethylphenyl 3-Chloro-4-methoxyphenyl ~439.9* Not reported Not reported
N-(4-acetylphenyl)-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide () 1,2,3-Triazole 3-Chlorophenyl 4-Acetylphenyl ~383.8 Not reported Not reported
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a, ) Pyrazole Phenyl 4-Cyanophenyl 402.8 133–135 68
N-(4-acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide () 1,2,3-Triazole 2-Methylphenyl 4-Acetylphenyl ~367.4 Not reported Not reported

*Calculated based on molecular formula.

Key Observations :

  • Lipophilicity: Methyl and chloro substituents enhance lipophilicity compared to polar groups like cyano () or acetyl (), which could influence solubility and membrane permeability .
Crystallographic and Computational Tools

Structural validation of similar compounds (e.g., ’s pyrazoles) often employs SHELXL () and OLEX2 () for refinement . These tools would aid in resolving the target compound’s conformation, particularly the orientation of its dimethylphenyl and methoxyphenyl groups.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves:
  • Coupling agents : Use EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate carboxylic acid intermediates, ensuring efficient amide bond formation .
  • Solvent selection : Polar aprotic solvents like DMF (dimethylformamide) enhance reagent solubility and reaction homogeneity .
  • Purification : Employ column chromatography or preparative thin-layer chromatography (TLC) with solvent gradients (e.g., PE:EA = 8:1) to isolate the target compound .
  • Yield tracking : Monitor reaction progress via TLC and optimize stoichiometric ratios (e.g., 1:1 molar ratio of reactants to coupling agents) .

Q. What analytical techniques are critical for confirming the compound's structural integrity?

  • Methodological Answer : Use a multi-technique approach:
  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify substituent positions and aromatic proton environments (e.g., methoxy and chloro groups) .
  • X-ray crystallography : Resolve single-crystal structures to confirm bond angles, torsion angles, and regioselectivity of the triazole ring .
  • Mass spectrometry (MS) : Validate molecular weight and fragmentation patterns (e.g., ESI-MS for [M+H]+^+ peaks) .

Q. How can researchers assess the compound's solubility and bioavailability for in vitro studies?

  • Methodological Answer :
  • Solubility screening : Test in aqueous buffers (pH 1–7.4) and organic solvents (DMSO, ethanol) using UV-Vis spectrophotometry or HPLC .
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) to improve aqueous solubility if needed .
  • LogP determination : Calculate partition coefficients via shake-flask or chromatographic methods to predict membrane permeability .

Advanced Research Questions

Q. What experimental strategies resolve contradictions between in vitro bioactivity and in vivo efficacy?

  • Methodological Answer :
  • Metabolic stability assays : Use liver microsomes or hepatocyte models to identify metabolic hotspots (e.g., demethylation of methoxy groups) .
  • Formulation optimization : Encapsulate the compound in liposomes or cyclodextrins to enhance plasma stability and tissue targeting .
  • Pharmacokinetic (PK) profiling : Measure Cmax_{\text{max}}, Tmax_{\text{max}}, and half-life in rodent models to correlate dosing regimens with efficacy .

Q. How can researchers elucidate the compound's mechanism of action in enzyme inhibition?

  • Methodological Answer :
  • Enzyme kinetics : Conduct Michaelis-Menten assays to determine inhibition constants (Ki_i) and mode of inhibition (competitive/non-competitive) .
  • Docking studies : Use molecular modeling software (e.g., AutoDock Vina) to predict binding interactions with target enzymes (e.g., cytochrome P450 isoforms) .
  • Site-directed mutagenesis : Validate key residues in enzyme active sites through CRISPR/Cas9 editing .

Q. What strategies address regioselectivity challenges during triazole ring functionalization?

  • Methodological Answer :
  • Protecting groups : Temporarily block reactive sites (e.g., amino or hydroxyl groups) to direct substitutions to desired positions .
  • Catalytic control : Use copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to ensure 1,4-regioselectivity in triazole formation .
  • Spectroscopic monitoring : Track reaction intermediates in real-time via 1H^1H-NMR to adjust reaction conditions .

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